1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate is a chemical compound characterized by its molecular formula C10H12F3NO3S and a molecular weight of 283.27 g/mol. The compound features a trifluoromethyl group, which enhances its reactivity and solubility. The structure includes a methanesulfonate group that makes it a useful intermediate in various
The biological activity of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate has been explored in various contexts. It is often used as a probe in enzyme mechanism studies and can modulate biological pathways through its interactions with specific molecular targets such as enzymes and receptors. Its unique trifluoromethyl group may impart distinct properties that affect its biological interactions .
The synthesis of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate typically involves the reaction of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol with methanesulfonyl chloride in the presence of a base like triethylamine. This method allows for the efficient formation of the desired sulfonate ester .
This compound has several applications across different fields:
Studies on the interactions of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate have indicated its potential to influence enzyme activity and other biological processes. Its mechanism of action involves binding to specific targets which can lead to modulation of enzymatic pathways. Such studies are crucial for understanding its potential therapeutic roles and safety profiles .
When comparing 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate with similar compounds, several key differences emerge:
Compound Name | Key Features | Differences |
---|---|---|
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol | Lacks methanesulfonate group | Less reactive in nucleophilic substitution |
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | Similar structure but different functional groups | Variations in reactivity and applications |
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amines | Contains a thiazole ring | Different chemical properties and potential biological activities |
These comparisons highlight the unique aspects of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate regarding its reactivity and applications within synthetic chemistry and biological research .